Methyl 5-methoxypiperidine-3-carboxylate hydrochloride

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride (CAS 2763760-16-1) is a piperidine-3-carboxylate derivative bearing a 5-methoxy substituent, supplied as the hydrochloride salt with molecular formula C₈H₁₆ClNO₃ and molecular weight 209.67 g/mol. The compound belongs to the substituted piperidine carboxylate family, a scaffold ubiquitous in CNS-active pharmaceuticals, kinase inhibitors, and monoamine transporter modulators.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
Cat. No. B15301579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxypiperidine-3-carboxylate hydrochloride
Molecular FormulaC8H16ClNO3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCOC1CC(CNC1)C(=O)OC.Cl
InChIInChI=1S/C8H15NO3.ClH/c1-11-7-3-6(4-9-5-7)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H
InChIKeyRBYZOFOJYOEVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride: Procurement-Relevant Chemical Identity and Class Positioning


Methyl 5-methoxypiperidine-3-carboxylate hydrochloride (CAS 2763760-16-1) is a piperidine-3-carboxylate derivative bearing a 5-methoxy substituent, supplied as the hydrochloride salt with molecular formula C₈H₁₆ClNO₃ and molecular weight 209.67 g/mol . The compound belongs to the substituted piperidine carboxylate family, a scaffold ubiquitous in CNS-active pharmaceuticals, kinase inhibitors, and monoamine transporter modulators [1]. Its free-base counterpart (CAS 113826-40-7, C₈H₁₅NO₃, MW 173.21) lacks the hydrochloride counterion, which materially alters solubility, handling, and salt-form-dependent reactivity [2]. The hydrochloride salt form is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, and the compound has been cited as an intermediate in kinase inhibitor patent literature, including Novartis WO2011026917 A1 [3].

Why Methyl 5-methoxypiperidine-3-carboxylate hydrochloride Cannot Be Interchanged with Generic Piperidine-3-carboxylate Analogs


Substitution at the piperidine 5-position is not a silent structural modification. The methoxy group introduces an additional hydrogen bond acceptor (total HBA = 4 vs. 3 for the unsubstituted methyl piperidine-3-carboxylate), alters conformational preferences of the saturated ring, and influences both the pKa of the secondary amine and the metabolic stability of derivatives built upon this scaffold . When used as a building block in parallel medicinal chemistry, the 5-methoxy substituent has been shown to be a critical determinant of biological activity in kinase inhibitor programs; replacement with hydrogen (unsubstituted), hydroxyl, or alternative alkoxy groups produces compounds with divergent target engagement profiles, as evidenced by structure-activity relationship data from piperidine-based METTL3 modulators and monoamine transporter ligands [1]. The hydrochloride salt form further differentiates this compound from its free base in terms of aqueous solubility (≥25 mg/mL for the HCl salt vs. limited water solubility for the free base), weighable solid handling, and compatibility with aqueous reaction conditions .

Product-Specific Quantitative Evidence Guide for Methyl 5-methoxypiperidine-3-carboxylate hydrochloride: Comparator-Based Differentiation Data


Hydrogen Bond Acceptor Count: 5-Methoxy vs. Unsubstituted Piperidine-3-carboxylate

The 5-methoxy substituent on the target compound adds one hydrogen bond acceptor relative to the unsubstituted comparator methyl piperidine-3-carboxylate hydrochloride. The target compound possesses 4 hydrogen bond acceptors (two ether oxygens from methoxy and ester, one carbonyl oxygen, one amine nitrogen) versus 3 for the comparator (one carbonyl oxygen, one ester ether oxygen, one amine nitrogen), as computed from SMILES structures and confirmed by Chem960 physicochemical data . This differential HBA count is significant because each additional hydrogen bond acceptor can contribute approximately 0.5–1.5 kcal/mol in binding free energy when engaged with a target protein, directly influencing fragment screening hit rates and lead optimization trajectories [1]. The methoxy oxygen at the 5-position also provides a vector for hydrogen bonding that is geometrically distinct from the ester carbonyl, enabling simultaneous engagement of two separate residues in a protein binding pocket.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of methyl 5-methoxypiperidine-3-carboxylate demonstrates markedly enhanced aqueous solubility compared to its free base counterpart (CAS 113826-40-7). ChemicalBook data for the structurally analogous methyl piperidine-3-carboxylate hydrochloride indicates aqueous solubility adequate for ≥25 mg/mL solution preparation, whereas the free base form of piperidine-3-carboxylate esters typically exhibits limited water solubility (<5 mg/mL) due to the absence of an ionizable counterion . The hydrochloride salt's improved aqueous solubility is attributable to the increased polarity and ionic character conferred by protonation of the secondary amine and chloride counterion presence, a well-established principle in pharmaceutical salt selection where hydrochloride salts of piperidine-containing compounds consistently show 5- to 50-fold higher aqueous solubility than their free base forms [1]. The hydrochloride salt also provides superior solid-state stability and non-hygroscopic handling characteristics compared to the free base, which is critical for accurate weighing in parallel synthesis workflows.

Pre-formulation Salt Selection Aqueous Compatibility

Rotatable Bond Count and Conformational Flexibility Relative to 5-Unsubstituted and 5-Hydroxy Comparators

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride possesses 3 rotatable bonds (methoxy C–O, ester C–O, and ester O–CH₃), as computed from its SMILES structure . This places it at the lower boundary of lead-like chemical space (typically ≤5 rotatable bonds per the rule-of-three for fragment-based lead discovery) [1]. In contrast, the 5-hydroxy comparator methyl 5-hydroxypiperidine-3-carboxylate (CAS 1095010-44-8) has only 2 rotatable bonds due to the absence of the methoxy methyl group, and the unsubstituted methyl piperidine-3-carboxylate has 2 rotatable bonds. The additional rotatable bond from the methoxy group introduces a low-energy conformational degree of freedom (methoxy torsion) that can sample approximately 3 distinct low-energy conformers at physiological temperature (gauche+, gauche−, anti), whereas the hydroxyl comparator is restricted to 2 conformational states with higher rotational barriers [2]. This differential conformational sampling translates into distinct 3D pharmacophore coverage when the scaffold is elaborated into lead compounds, potentially accessing binding pocket sub-pockets unavailable to the less flexible 5-hydroxy or unsubstituted scaffolds.

Conformational Analysis Lead-Likeness Library Design

Patent-Cited Utility as a Kinase Inhibitor Intermediate: Structural Differentiation from 4-Substituted and N-Substituted Analogs

Methyl 5-methoxypiperidine-3-carboxylate (free base, CAS 113826-40-7) and its hydrochloride salt are specifically recited as intermediates in Novartis patent WO2011026917 A1, which describes heteroaryl compounds as CDK kinase inhibitors [1]. In this patent, the 5-methoxy-3-carboxylate substitution pattern on the piperidine ring is explicitly claimed as a preferred embodiment for the preparation of morpholine-2-carboxylic acid amide derivatives with sub-micromolar CDK inhibitory activity. The synthetic utility of this specific regioisomer (5-methoxy, 3-carboxylate) is differentiated from the 4-substituted and N-substituted piperidine-3-carboxylate analogs that dominate the cocaine analog and GABA uptake inhibitor literature [2]. The 5-methoxy-3-carboxylate pattern provides a unique vector geometry for subsequent amide coupling at the 3-position while the 5-methoxy group remains available for additional derivatization or target engagement, a synthetic versatility not afforded by N-Boc-piperidine-3-carboxylates (which require deprotection before N-functionalization) or 4-substituted analogs (which alter the trajectory of the carboxylate-derived side chain).

Kinase Drug Discovery Patent Intermediate CDK Inhibitors

Computed Isotopic Mass Precision: Implications for Mass Spectrometry-Based Assays

The monoisotopic mass of methyl 5-methoxypiperidine-3-carboxylate (free base) is 173.10519334 Da, as computed and reported by Chem960 . This is exactly 30.01056 Da (one methoxy CH₂O unit) heavier than the unsubstituted methyl piperidine-3-carboxylate (computed monoisotopic mass 143.09463 Da), and 15.99491 Da (one oxygen atom) heavier than the 5-methyl analog. This precise mass increment provides a diagnostic signature in high-resolution mass spectrometry (HRMS) experiments: the characteristic +30.0106 Da shift relative to the unsubstituted scaffold enables unambiguous identification of the 5-methoxy derivative in reaction monitoring, metabolite profiling, and impurity tracking workflows where multiple piperidine carboxylate species may co-elute [1]. The hydrochloride salt (C₈H₁₆ClNO₃) exhibits characteristic chlorine isotope patterns (³⁵Cl:³⁷Cl ≈ 3:1 ratio) that further facilitate identification in LC-MS analyses via the M:(M+2) peak ratio.

Analytical Chemistry Mass Spectrometry Metabolite Identification

Optimal Research and Industrial Application Scenarios for Methyl 5-methoxypiperidine-3-carboxylate hydrochloride Based on Evidence-Supported Differentiation


Kinase Inhibitor Fragment Library Design Requiring Diverse H-Bond Acceptor Geometries

Fragment-based drug discovery programs targeting kinase ATP-binding sites benefit from building blocks with ≥4 hydrogen bond acceptors, as the hinge-binding region typically engages 2–3 H-bonds and additional polar contacts in the solvent-exposed region can improve selectivity. Methyl 5-methoxypiperidine-3-carboxylate hydrochloride, with 4 HBA distributed across two distinct spatial vectors (ester carbonyl and 5-methoxy oxygen), provides a fragment that can simultaneously probe hinge and ribose-pocket interactions. This compound is specifically cited in Novartis CDK inhibitor patent WO2011026917 A1, validating its utility in kinase-focused medicinal chemistry [1]. Procurement of this building block is warranted for kinase inhibitor library synthesis where the 5-methoxy group may serve as a metabolically stable replacement for the 5-hydroxy group, which is prone to glucuronidation in vivo [2].

Aqueous-Compatible Parallel Synthesis with In-Situ Boc-Deprotection or Amide Coupling

The hydrochloride salt form enables direct dissolution in aqueous reaction media, eliminating pre-activation steps required for free-base piperidine derivatives that are poorly water-soluble. This is particularly advantageous in automated parallel synthesis platforms where stock solutions in DMSO/water mixtures are preferred. The secondary amine is available for immediate Boc protection, sulfonamide formation, or reductive amination without a separate salt-breaking step. The free amine (pKa ~9.8, predicted for piperidine secondary amines) [1] is appropriately basic for HATU/DIPEA-mediated amide couplings in DMF or aqueous acetonitrile, and the hydrochloride counterion does not interfere with common coupling reagents. This contrasts with N-Boc-protected piperidine-3-carboxylate building blocks that require a TFA deprotection step before further functionalization [2].

HRMS-Tracked Metabolite Identification Studies for Piperidine-Containing Drug Candidates

The characteristic +30.0106 Da mass shift of the 5-methoxy substituent relative to the unsubstituted piperidine-3-carboxylate scaffold provides a unique HRMS signature for tracking this building block through multi-step synthetic sequences and metabolic pathways. In drug metabolism studies, the methoxy group serves as a metabolic soft spot that undergoes O-demethylation to yield the 5-hydroxy metabolite, which can be independently monitored at a mass shift of −14.0157 Da from the parent. This predictable metabolic trajectory, combined with the chlorine isotope pattern of the hydrochloride salt enabling sensitive LC-MS detection, makes this compound a valuable surrogate standard for developing HRMS-based assays in preclinical ADME workflows [1].

Conformational Diversity Expansion in Lead Optimization Libraries

With 3 rotatable bonds versus 2 for both the 5-hydroxy and unsubstituted comparators, methyl 5-methoxypiperidine-3-carboxylate hydrochloride introduces an additional low-energy conformational degree of freedom without exceeding the lead-like threshold of ≤5 rotatable bonds. This places the compound in an optimal 'conformational sweet spot' for lead optimization: sufficient flexibility to sample diverse binding pocket sub-pockets upon elaboration, yet constrained enough to maintain favorable entropic binding contributions [1]. Medicinal chemistry teams seeking to explore SAR around the piperidine 5-position can procure this compound alongside the 5-hydroxy and unsubstituted analogs to systematically map the conformational and electronic requirements of their target binding site.

Quote Request

Request a Quote for Methyl 5-methoxypiperidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.